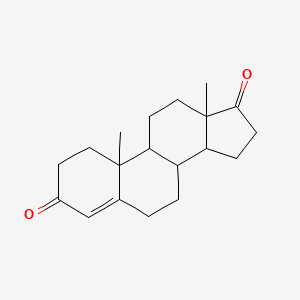

4-Androsten-3,17-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Androsten-3,17-dione is a useful research compound. Its molecular formula is C19H26O2 and its molecular weight is 286.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hormonal and Anabolic Applications

Testosterone Precursor

4-Androsten-3,17-dione serves as a precursor in the biosynthesis of testosterone. Recent studies have demonstrated that it can effectively increase serum testosterone levels when administered in high doses. In a clinical trial involving hypogonadal men, administration of 1500 mg daily resulted in significant increases in serum testosterone and fat-free mass, highlighting its potential as an anabolic agent .

Myogenic Effects

Research has shown that this compound binds to androgen receptors (AR) and promotes myogenesis in vitro. In C3H10T1/2 mesenchymal cells, it stimulated myogenic differentiation through AR pathways, increasing myosin heavy chain expression . This suggests its potential use in muscle-building supplements or therapies for muscle-wasting conditions.

Industrial Biotechnology

Biosynthesis of Testosterone

Recent advancements have explored the enzymatic conversion of this compound into testosterone through biocatalysis. A study reported a bifunctional ketoreductase that achieved a conversion rate of 98.73% under optimized conditions, producing high-purity testosterone suitable for industrial applications . This method presents a green alternative to traditional synthetic routes.

Pharmacological Research

Potential Therapeutic Uses

The compound has been investigated for its potential therapeutic effects beyond its role as a steroid precursor. For instance, it has been studied for its influence on body composition and muscle strength in aging populations or patients with low testosterone levels . Its ability to modulate androgen levels makes it a candidate for developing treatments for conditions like osteoporosis or sarcopenia.

Chemical Reactions Analysis

Enzymatic Reduction to Testosterone

4-Androsten-3,17-dione is reduced to testosterone via 17β-hydroxysteroid dehydrogenase (17β-HSD) in steroidogenic tissues. This reaction involves NADPH-dependent reduction of the 17-keto group:

This compound+NADPH+H+→Testosterone+NADP+

-

Catalytic Efficiency : Human 17β-HSD (AKR1C3) achieves a kcat/Km of 1.4×105M−1s−1 for this reaction .

-

Industrial Biocatalysis : Engineered E. coli expressing 17β-HSD converts this compound to testosterone with >95% yield under optimized isopropanol (10% v/v) conditions .

Microbial Hydrogenation

Anaerobic bacteria like Clostridium paraputrificum reduce the Δ⁴ double bond of this compound to form 5β-androstan-3,17-dione :

Δ⁴-Androstene-3,17-dioneNADH/FAD5β-Androstan-3,17-dione

-

Cofactor Dependency : NADH is preferred for Δ⁴ reduction, while NADPH drives 3-keto reduction .

-

Reversibility : Menadione (vitamin K analog) reoxidizes 5β-androstan-3,17-dione back to this compound under oxidative stress .

Oxidative Lactonization

Androst-4-ene-3,17-dione monooxygenase (EC 1.14.99.12) catalyzes the oxidative cleavage of this compound to form 3-oxo-13,17-secoandrost-4-ene-17,13α-lactone :

This compound+O2+AH2→Lactone+A+H2O

-

Mechanism : Requires electron donors (AH₂) for oxygen activation .

-

Biological Role : Part of androgen degradation pathways in liver microsomes .

Isomerization to Δ⁵-Androstene-3,17-dione

Human glutathione transferase A3-3 (GSTA3-3) isomerizes Δ⁵-androstene-3,17-dione to this compound via a proton-transfer mechanism:

Δ⁵-Androstene-3,17-dione⇌Δ⁴-Androstene-3,17-dione

-

Key Residues : Tyr9 and glutathione (GSH) synergistically mediate proton shuttling .

-

Activation Energy : Rate-limiting step has ΔG‡=15.8kcal/mol .

Industrial Hydrogenation to 5-Androstene Derivatives

1,4-Androstadien-3,17-dione (a common impurity in microbial sterol fermentations) is hydrogenated to 5-androsten-3,17-dione using Rh-based catalysts:

| Step | Reagent/Catalyst | Product | Yield |

|---|---|---|---|

| 1 | K-t-butylate | 3-Keto-1,5-diene | 50–60% |

| 2 | Rh/C (heterogeneous) | 5-Androsten-3,17-dione | 90% |

Fungal Hydroxylation

Absidia coerulea hydroxylates this compound at multiple positions:

-

C11α-Hydroxylation : Forms 11α-hydroxyandrostenedione, a precursor for corticosteroids .

-

C7β-Hydroxylation : Observed in Rhizopus nigricans, yielding metabolites with altered bioactivity .

Cyanohydrin Formation for Purification

This compound reacts with acetoncyanohydrine under alkaline conditions (pH 8.3–9.7) to form 17α-cyano-17β-hydroxy-4-androsten-3-one :

This compound+CH3COCN→Cyanohydrin+H2O

-

Application : Facilitates crystallization-based purification from 1,4-androstadien-3,17-dione mixtures .

Interaction with Plasma Proteins

This compound binds reversibly to human serum albumin (HSA) and α1-acid glycoprotein (AGP) , prolonging its circulatory half-life. Binding constants (Kd):

Q & A

Q. What analytical methods are recommended for quantifying 4-Androsten-3,17-dione in biological matrices, and how do they compare in sensitivity?

Basic Research Question

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and radioimmunoassay (RIA) are widely used. LC-MS/MS offers high specificity and sensitivity (detection limits in ng/g range), particularly for complex matrices like nutritional supplements or urine . RIA, while cost-effective, may suffer from cross-reactivity with structurally similar steroids, necessitating validation against chromatographic methods . For heteroscedastic data distributions, weighted regression models (e.g., 1/x² weighting) improve accuracy in calibration curves .

Q. How can researchers address heteroscedasticity when validating chromatographic methods for this compound?

Advanced Research Question

Heteroscedasticity (non-constant variance across concentration ranges) is common in steroid analysis. Apply statistical tests (F-test, Levene’s test) to identify heteroscedasticity. For this compound, 1/x² weighting optimizes regression models, reducing bias at high concentrations . Temperature-programmed GC methods (e.g., 70°C to 300°C gradients) enhance peak resolution for co-eluting analytes, minimizing variance .

Q. What are the critical safety protocols for handling and storing this compound in laboratory settings?

Basic Research Question

- Handling : Use dust-controlled environments and local exhaust ventilation to minimize inhalation risks. Chloroform (a common solvent for dissolving this compound) requires additional fume hood precautions .

- Storage : Keep sealed at -20°C in moisture-free conditions to prevent degradation. Avoid exposure to light due to UV sensitivity (λmax 243 nm) .

Q. What strategies optimize microbial biotransformation of this compound into bioactive derivatives?

Advanced Research Question

- Solvent Selection : Chloroform maximizes substrate solubility (84% conversion rate) compared to methanol or DMSO .

- Cell Permeability : Pretreat microbial cells (e.g., E. coli) with lysozyme or surfactants to enhance membrane permeability, facilitating intracellular enzyme access .

- Substrate Loading : Maintain sub-inhibitory concentrations (e.g., 0.1 g/L) to balance conversion efficiency and microbial viability.

Q. How can cross-reactivity in immunoassays for this compound be resolved when analyzing structurally similar steroids?

Advanced Research Question

- Antibody Specificity : Use monoclonal antibodies with epitope targeting at the 3-keto or 17-dione groups to reduce interference from analogs like DHEA or testosterone .

- Confirmatory Testing : Pair RIA with LC-MS/MS for discrepant samples. For example, 4-estren-3,17-dione (a common contaminant) can be differentiated via retention time and fragmentation patterns .

Q. What key parameters should be prioritized when validating detection methods for this compound in regulatory contexts?

Basic Research Question

- Linearity : Ensure R² ≥ 0.99 across the working range (e.g., 1–100 ng/mL).

- Recovery Rates : Target 85–115% for spiked matrices (serum, supplements) .

- Precision : Intra-day and inter-day CVs < 15% .

- Limit of Detection (LOD) : Validate using signal-to-noise ratios ≥ 3:1 .

Q. How should researchers resolve conflicting data between immunoassays and chromatographic methods for this compound quantification?

Advanced Research Question

- Source Analysis : Cross-reactivity in immunoassays (e.g., with 5α-androstanedione) often causes false positives. Reanalyze samples via LC-MS/MS with selective ion monitoring (SIM) .

- Method Harmonization : Use standard reference materials (SRMs) to calibrate both techniques. For example, discrepancies in heteroscedastic datasets may require reweighting regression models .

Properties

Molecular Formula |

C19H26O2 |

|---|---|

Molecular Weight |

286.4 g/mol |

IUPAC Name |

10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3 |

InChI Key |

AEMFNILZOJDQLW-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.